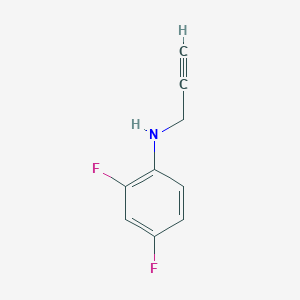

(2,4-difluoro-phenyl)-prop-2-ynyl-amine, AldrichCPR

Description

(2,4-Difluoro-phenyl)-prop-2-ynyl-amine is a fluorinated aromatic amine featuring a prop-2-ynyl (propargyl) group attached to a 2,4-difluorophenyl ring. This compound is part of the AldrichCPR catalog, a commercial database specializing in unique chemicals for early-stage drug discovery and material science.

Properties

IUPAC Name |

2,4-difluoro-N-prop-2-ynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMFSLDKBWEALP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs in the AldrichCPR Database

2-(2-Fluorophenyl)propan-2-amine hydrochloride

- Molecular Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- Key Features: A mono-fluorinated phenyl ring with a tertiary amine and a propane backbone.

- Comparison : The absence of a second fluorine at the 4-position reduces electron-withdrawing effects compared to the target compound. The propane group (vs. propargyl) decreases rigidity and may reduce reactivity in click chemistry applications .

Benzothiazol-2-yl-(4-fluoro-phenyl)-amine

- Molecular Formula : C₁₃H₉FN₂S

- Molecular Weight : 244.29 g/mol

- Key Features : A benzothiazole ring linked to a 4-fluorophenyl amine.

- However, the lack of a propargyl group limits its utility in covalent binding strategies .

4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

- Molecular Formula : C₁₁H₇ClF₃N₃

- Molecular Weight : 309.64 g/mol

- Key Features : A pyrimidine core with a 4-chlorophenyl and trifluoromethyl group.

- Comparison : The pyrimidine ring offers hydrogen-bonding sites for target engagement, while the trifluoromethyl group increases lipophilicity. Unlike the target compound, this molecule lacks an alkyne for bioorthogonal reactions .

Structural and Functional Differences

| Parameter | (2,4-Difluoro-phenyl)-prop-2-ynyl-amine | 2-(2-Fluorophenyl)propan-2-amine | Benzothiazol-2-yl-(4-fluoro-phenyl)-amine |

|---|---|---|---|

| Molecular Weight | ~195.2 g/mol (estimated) | 189.66 g/mol | 244.29 g/mol |

| Substituents | 2,4-difluorophenyl + propargyl amine | 2-fluorophenyl + propane amine | 4-fluorophenyl + benzothiazole |

| Electron Effects | Strong electron-withdrawing (di-F) | Moderate (mono-F) | Moderate (mono-F + benzothiazole) |

| Reactivity | Propargyl enables click chemistry | Limited to non-covalent interactions | Limited to non-covalent interactions |

Preparation Methods

Fluorination of Trichloronitrobenzene

The patent EP0001825A1 details a high-yield method for synthesizing 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene using a solid-liquid phase-transfer catalyst. The process involves:

-

Fluorination Step : Reaction of 2,4,5-trichloronitrobenzene with potassium fluoride (KF) in the presence of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) at 150–160°C. This replaces two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene with 52% efficiency.

-

Hydrogenation Step : Catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C) in ethanol, followed by displacement of the remaining chlorine atom to form 2,4-difluoroaniline (48% yield).

Key Reaction Parameters:

-

Catalyst : Quaternary ammonium salts enhance fluoride ion transfer across phases.

-

Temperature : Optimal fluorination occurs at 150°C, avoiding decomposition.

-

Solvent : Toluene or molten 2,4,5-trichloronitrobenzene itself serves as the liquid phase.

Prop-2-ynyl Group Introduction

Alkylation of 2,4-Difluoroaniline

The prop-2-ynyl group is introduced via nucleophilic substitution using propargyl bromide. A method adapted from RSC supporting documentation involves:

-

Reaction Setup : 2,4-Difluoroaniline (1.0 equiv) is combined with propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile.

-

Catalysis : Benzo-18-crown-6 (0.05 equiv) is added to facilitate phase transfer, and the mixture is refluxed for 6 hours.

-

Workup : The crude product is extracted with chloroform, dried over Na₂SO₄, and purified via vacuum distillation or silica gel chromatography.

Optimization Insights:

-

Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the amine.

-

Solvent : Acetonitrile enables higher reactivity compared to DMF or THF.

-

Yield : Typical yields range from 65–75%, with purity >90% confirmed by NMR.

Alternative Synthetic Routes

Sonogashira Coupling

A palladium-mediated approach, inspired by PMC studies, employs:

-

Substrate Preparation : 2,4-Difluoroiodobenzene is reacted with propargylamine in the presence of PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in triethylamine.

-

Conditions : The reaction proceeds at 80°C for 12 hours, achieving 60% conversion.

Limitations:

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Q & A

Basic: What analytical techniques are recommended to confirm the identity and purity of (2,4-difluoro-phenyl)-prop-2-ynyl-amine?

Answer:

Due to the lack of supplier-provided analytical data (common for AldrichCPR compounds), researchers must independently validate identity and purity. Recommended methods include:

- Nuclear Magnetic Resonance (NMR): Compare experimental and NMR spectra with predicted shifts from computational tools (e.g., ACD/Labs or ChemDraw) or analogs. For example, SMILES strings provided in product listings (e.g., ) can guide structural validation.

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity. Column choice (C18) and mobile phase (acetonitrile/water) should be optimized based on compound solubility.

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, cross-referencing with theoretical values derived from the molecular formula .

Basic: What safety precautions are critical when handling (2,4-difluoro-phenyl)-prop-2-ynyl-amine?

Answer:

Sigma-Aldrich classifies similar AldrichCPR compounds as flammable solids (Category 1) and aquatic chronic toxicants (WGK 3). Key precautions:

- Ventilation: Use a fume hood to avoid inhalation of dust or vapors.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Storage: Keep in a cool, dry place away from oxidizers, with secondary containment to prevent environmental release .

Advanced: How can crystallographic data for this compound be refined using software like SHELXL?

Answer:

For structural elucidation via X-ray crystallography:

- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.

- Structure Solution: Employ direct methods in SHELXT (for small molecules) or experimental phasing in SHELXD/E for challenging cases (e.g., twinning).

- Refinement: In SHELXL , apply restraints for disordered fluorine atoms (common in difluoro-phenyl groups) and validate geometry using CIF check tools. Refer to for best practices in handling high-resolution or twinned data .

- Cross-Validation: Compare with structural analogs, such as the CXCR7 antagonist in , which shares the 2,4-difluorophenyl moiety .

Advanced: How to design pharmacological assays for this compound based on structural analogs?

Answer:

- Target Identification: Analyze structural analogs (e.g., ’s CXCR7 antagonist) to hypothesize biological targets. Computational docking (AutoDock Vina) can predict binding affinity to receptors like GPCRs or kinases.

- In Vitro Assays:

- Binding Assays: Use fluorescence polarization or SPR to measure interactions with purified targets.

- Functional Assays: For receptor antagonists, employ cAMP/GTPγS assays in cell lines expressing the target.

- Dose-Response Analysis: Test compound efficacy (EC/IC) across a logarithmic concentration range (e.g., 1 nM–10 µM) .

Advanced: How to resolve spectral data discrepancies during characterization?

Answer:

Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies:

- Multi-Technique Cross-Validation: Combine - HSQC NMR for connectivity confirmation and IR spectroscopy for functional group validation.

- Dynamic NMR (DNMR): Investigate temperature-dependent spectral changes to identify conformational exchange or rotameric equilibria.

- Computational Modeling: Use DFT (e.g., Gaussian) to simulate spectra under different protonation states or tautomeric forms .

Advanced: What synthetic strategies optimize yield for prop-2-ynyl-amine derivatives?

Answer:

- Coupling Reactions: Utilize Sonogashira coupling to attach the propynyl group to the difluorophenyl core. Optimize catalysts (Pd(PPh)/CuI) and solvents (THF/DMF) for regioselectivity.

- Amine Protection: Protect the amine group with Boc or Fmoc during synthesis to prevent side reactions. Deprotect with TFA (Boc) or piperidine (Fmoc) post-coupling.

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.